4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole is a chemical compound that has gained attention in the field of medical imaging, particularly in positron emission tomography (PET) for detecting hypoxic tissues. This compound is classified under nitroimidazoles, which are known for their ability to target hypoxic cells, making them valuable in oncological applications. The presence of bromine and fluorine enhances its properties for imaging purposes.
The compound is synthesized from various precursors, primarily involving the introduction of bromine and fluorine into the nitroimidazole framework. It is categorized as a radiotracer, specifically designed for imaging hypoxia in biological tissues. The nitroimidazole class is significant due to its metabolic reduction under low oxygen conditions, which allows for selective binding to hypoxic tissues .
The synthesis of 4-bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole typically involves several steps:
The radiosynthesis protocol detailed by Yamamoto et al. achieves a radiochemical yield of approximately 33% with a radiochemical purity exceeding 96%. The total reaction time, including purification, is about 40 minutes, with optimal conditions being a 15-minute reaction at 80°C in acetonitrile .
The molecular structure of 4-bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole features a nitro group (-NO2) and a bromine atom at the 4-position of the imidazole ring, alongside a fluoropropyl side chain. This configuration is crucial for its biological activity and imaging capabilities.
The primary chemical reactions involving 4-bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole include:
The metabolism of this compound involves a series of steps where the initial nitro-radical anion reacts with cellular components under low oxygen conditions, enhancing its utility as an imaging agent for tumors and other hypoxic regions .
The mechanism of action for 4-bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole primarily revolves around its selective uptake in hypoxic tissues. Upon administration:
Studies have shown that the introduction of bromine significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO), enhancing its ability to undergo metabolic reduction under hypoxic conditions .
4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole is primarily used in scientific research as a PET imaging agent to visualize hypoxia in tumors and other pathological conditions such as stroke. Its ability to selectively target hypoxic cells makes it invaluable for assessing tumor microenvironments and guiding therapeutic decisions in oncology .
The development of nitroimidazole-based hypoxia imaging agents represents a significant advancement in nuclear medicine, driven by the critical need to non-invasively identify oxygen-deficient tissues in malignancies and ischemic conditions. The foundational work began with fluoromisonidazole ([¹⁸F]FMISO) in 1984, which emerged as the first clinically viable positron emission tomography (PET) tracer for hypoxia imaging [2] [6]. Despite its widespread adoption, [¹⁸F]FMISO exhibited limitations including modest tumor-to-background ratios, slow clearance from normoxic tissues, and suboptimal pharmacokinetics, necessitating long waiting periods (typically 2–4 hours post-injection) before imaging [6]. These shortcomings catalyzed research into structural analogs with enhanced biological properties.
Second-generation tracers explored modifications to the side chain and nitroimidazole core to improve lipophilicity, clearance kinetics, and hypoxic specificity. Key developments included:
Table 1: Evolution of Key Nitroimidazole-Based PET Tracers for Hypoxia Imaging [2] [6]
Tracer | Structural Features | Advantages | Limitations |
---|---|---|---|
[¹⁸F]FMISO | 1-(2-Hydroxy-3-fluoropropyl)-2-nitroimidazole | Gold standard; validated in multiple cancers | Slow clearance; low tumor-to-background ratios |
[¹⁸F]FPN | 1-(3-Fluoropropyl)-2-nitroimidazole | Higher initial brain uptake than [¹⁸F]FMISO | Rapid washout; poor tumor retention |
[¹⁸F]FAZA | 1-(2-Fluoro-β-D-arabinofuranosyl)-2-nitroimidazole | Faster clearance than [¹⁸F]FMISO | Reduced BBB penetration |
4-Br[¹⁸F]FPN | 4-Bromo-1-(3-fluoropropyl)-2-nitroimidazole | Enhanced electron affinity; improved tumor ratios | Lower absolute tumor uptake than [¹⁸F]FMISO |
This iterative development process established that optimal tracer design requires balancing three key parameters: lipophilicity (governing biodistribution and blood-brain barrier permeability), electron affinity (controlling hypoxia-specific reduction), and clearance kinetics (determining imaging contrast) [5] [6].
The molecular design of 4-bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole (CAS 472962-95-1) addresses specific limitations of earlier nitroimidazole tracers through strategic structural modifications. The compound integrates two key alterations to the [¹⁸F]FPN scaffold: bromine substitution at the C4 position of the imidazole ring and a 3-fluoropropyl side chain [1] [3].
Table 2: Molecular Characteristics of 4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole [1] [3] [6]
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₆H₇BrFN₃O₂ | Defines elemental composition |
Molecular Weight | 252.04 g/mol | Impacts pharmacokinetics |
Canonical SMILES | C1=C(N=C(N1CCCF)N+[O-])Br | Specifies atomic connectivity |
InChI Key | XBOFBGLTRGGQFV-UHFFFAOYSA-N | Unique chemical identifier |
Log P (Experimental) | ~0.8–1.2 (estimated) | Moderate lipophilicity for BBB penetration |
Electronic Modification: C4 Bromination
Side Chain Engineering: 3-Fluoropropyl Group
Table 3: Comparative Biodistribution of 4-Br[¹⁸F]FPN in Rodent Models [2] [6]
Tissue | Uptake (% ID/g) at 30 min | Tumor-to-Tissue Ratio (60 min) | Comparison to [¹⁸F]FPN |
---|---|---|---|
Tumor | 2.4 ± 0.3% | — | Higher than [¹⁸F]FPN (1.5%) |
Blood | 2.0 ± 0.2% | 1.19 | Improved over [¹⁸F]FPN (0.79) |
Muscle | 1.2 ± 0.1% | 2.05 | Improved over [¹⁸F]FPN (1.38) |
Liver | 13.4 ± 1.7% | 0.18 | Comparable |
Brain (Normal) | 0.41 ± 0.15% | — | Rapid washout; no retention |
Biological Validation
In vitro and in vivo evaluations substantiate the design rationale:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1